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  • Product: (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride
  • CAS: 1147379-19-8

Core Science & Biosynthesis

Foundational

Mechanism of Action of (R)-1-(5-Methylpyrazin-2-yl)ethanamine Derivatives: Targeting P2X3 Receptors in Sensory Neuropathies

Executive Summary In modern medicinal chemistry, the synthesis of highly selective neurotherapeutics relies heavily on precision pharmacophores. (R)-1-(5-Methylpyrazin-2-yl)ethanamine (CAS 1147379-19-8) is a specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the synthesis of highly selective neurotherapeutics relies heavily on precision pharmacophores. (R)-1-(5-Methylpyrazin-2-yl)ethanamine (CAS 1147379-19-8) is a specialized chiral amine building block that has revolutionized the development of purinergic receptor antagonists. While not a standalone drug, this moiety is the critical structural linchpin in a novel class of 1,3-thiazol-2-yl substituted benzamides (such as Eliapixant analogs) designed to selectively inhibit the P2X3 receptor [1].

This technical guide explores the causal relationship between the chemical architecture of these derivatives and their mechanism of action, detailing how they suppress hypersensitized sensory nerve firing in conditions like refractory chronic cough, endometriosis, and neuropathic pain [4].

Chemical Rationale & Pharmacophore Significance

The design of P2X3 antagonists requires overcoming a massive clinical hurdle: distinguishing between the homomeric P2X3 receptor (mediating nociception and cough) and the heteromeric P2X2/3 receptor (mediating taste transduction). First-generation non-selective antagonists frequently caused severe dysgeusia (loss of taste), leading to high clinical trial dropout rates.

The integration of the (R)-1-(5-methylpyrazin-2-yl)ethanamine moiety solves this selectivity challenge through precise steric and electronic interactions:

  • The Pyrazine Ring: The nitrogen atoms in the pyrazine ring act as critical hydrogen-bond acceptors, anchoring the molecule within the allosteric binding pocket of the P2X3 trimer.

  • The 5-Methyl Substitution: This methyl group projects into a narrow, hydrophobic sub-pocket unique to the homomeric P2X3 receptor, creating a steric clash if the molecule attempts to bind the P2X2/3 heteromer.

  • The (R)-Stereocenter: The chirality of the ethanamine linker is non-negotiable. The (R)-configuration forces the bulky benzamide core into a rigid, biologically active conformation. The (S)-enantiomer results in a >100-fold drop in target affinity due to torsional strain within the binding cleft.

Mechanism of Action: P2X3 Receptor Antagonism

The Purinergic Signaling Cascade

P2X3 is a ligand-gated ion channel predominantly expressed on the terminals of unmyelinated C-fibers and myelinated Aδ-fibers in sensory ganglia (e.g., nodose and dorsal root ganglia) [3].

  • Sensitization: Under conditions of tissue stress, inflammation, or injury (e.g., airway epithelial damage), cells release high concentrations of extracellular ATP.

  • Activation: ATP binds to the orthosteric sites on the extracellular domain of the P2X3 homotrimer.

  • Depolarization: Binding induces a conformational change, opening the central pore. The rapid influx of Na⁺ and Ca²⁺ depolarizes the sensory neuron, generating an action potential that propagates to the brainstem, triggering a cough reflex or pain sensation [2].

Channel Inhibition Kinetics

Derivatives containing the (R)-1-(5-methylpyrazin-2-yl)ethanamine moiety function as negative allosteric modulators (NAMs) or highly selective competitive antagonists. By binding to the receptor, the derivative acts as a molecular "wedge." It prevents the ATP-induced tightening of the extracellular "jaws" of the receptor, effectively stabilizing the channel in a closed, non-conducting state. This prevents neuronal depolarization even in the presence of pathological ATP concentrations.

P2X3_Pathway Tissue Tissue Stress / Injury ATP Extracellular ATP Release Tissue->ATP Triggers P2X3 P2X3 Receptor (Sensory Neuron) ATP->P2X3 Binds Depol Na+/Ca2+ Influx (Depolarization) P2X3->Depol Channel Opens Signal Cough Reflex / Nociception Depol->Signal Action Potential Drug (R)-1-(5-Methylpyrazin-2-yl)ethanamine Derivative Drug->P2X3 Antagonizes (Blocks Opening)

ATP-mediated P2X3 activation pathway and targeted inhibition by pyrazine-ethanamine derivatives.

Quantitative Data: Selectivity Profiling

The primary metric for success in this drug class is the selectivity fold between hP2X3 and hP2X2/3. The table below demonstrates how the incorporation of the (R)-1-(5-methylpyrazin-2-yl)ethanamine moiety achieves superior selectivity compared to first-generation reference compounds.

Compound ClasshP2X3 IC₅₀ (nM)hP2X2/3 IC₅₀ (nM)Selectivity (Fold)Clinical Phenotype
Pyrazine-ethanamine Derivative ~8 - 12> 10,000> 1,000x High efficacy, preserved taste
Gefapixant (Reference) ~30~150~ 5x High efficacy, severe dysgeusia
A-317491 (Early Tool Compound) ~22~90~ 4x Poor oral bioavailability

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of these derivatives relies on self-validating experimental designs. Causality must be proven by demonstrating that the biological effect disappears when the drug is removed (washout).

Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol validates the direct inhibition of P2X3 channel kinetics.

  • Cell Preparation & Validation: Culture HEK293 cells stably transfected with human P2X3 (hP2X3) and a GFP reporter. Self-validation: Patch only GFP-positive cells to guarantee target expression.

  • Baseline Establishment: Voltage-clamp the cell at -60 mV. Perfuse the selective agonist α,β-meATP (3 μM) for 2 seconds, followed by a 2-minute washout. Repeat 3 times. Causality check: Proceed only if the three peak current amplitudes vary by less than 10%, establishing a stable baseline.

  • Compound Equilibration: Perfuse the (R)-1-(5-methylpyrazin-2-yl)ethanamine derivative (e.g., 100 nM) continuously for 3 minutes to allow complete binding to the receptor's allosteric sites.

  • Inhibition Recording: Co-apply α,β-meATP (3 μM) with the derivative. Record the reduction in peak inward current.

  • Washout & Recovery (Critical): Perfuse with standard extracellular solution for 5 minutes, then re-apply α,β-meATP alone. Self-validation: The current must recover to at least 80% of the baseline. Failure to recover indicates non-specific cell toxicity or membrane rupture, invalidating the data.

Patch_Clamp Cell HEK293-hP2X3 Cell Culture Patch Whole-Cell Patch Clamp Cell->Patch Baseline Baseline ATP Response Patch->Baseline Drug Perfusion of Derivative Baseline->Drug Measure Record Current Inhibition Drug->Measure Washout Washout & Recovery Measure->Washout

Step-by-step whole-cell patch-clamp electrophysiology workflow for validating P2X3 antagonism.

Protocol 2: In Vivo Guinea Pig Citric Acid Cough Model

This protocol translates receptor antagonism into in vivo phenotypic efficacy.

  • Acclimation: Place conscious guinea pigs in whole-body plethysmograph chambers for 30 minutes to eliminate stress-induced respiratory artifacts.

  • Baseline Challenge: Expose animals to an aerosolized 0.4 M citric acid solution for 10 minutes. Self-validation: Count baseline coughs. Animals falling outside a pre-defined normal distribution (e.g., <10 or >50 coughs) are excluded to ensure statistical power.

  • Dosing: Administer the derivative (e.g., 1, 3, or 10 mg/kg) or vehicle via oral gavage.

  • Test Challenge: At Tmax (typically 2 hours post-dose), re-expose the animals to the citric acid aerosol.

  • Automated Data Integrity: Record responses using synchronized audio and pressure waveform monitoring. Causality check: A true cough is defined strictly by a sharp inward pressure drop followed by an explosive outward pressure spike, synchronized with a high-decibel acoustic signature. This dual-validation prevents false positives from sneezing or grooming.

Conclusion & Translational Outlook

The integration of the (R)-1-(5-methylpyrazin-2-yl)ethanamine building block represents a masterclass in structure-based drug design. By perfectly exploiting the steric boundaries of the P2X3 homomeric receptor, derivatives of this class successfully decouple therapeutic efficacy (cough and pain suppression) from dose-limiting adverse events (dysgeusia). As these compounds progress through advanced clinical trials [4], they validate the broader paradigm that subtle stereochemical and heterocyclic modifications are the key to unlocking highly homologous ion channel families.

References

  • Title: 1,3-thiazol-2-yl substituted benzamides (WO2016091776A1)
  • Title: In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization Source: Purinergic Signalling URL: [Link]

  • Title: Molecular characterization and pharmacological properties of the human P2X3 purinoceptor Source: Molecular Brain Research (PubMed) URL: [Link]

  • Title: A Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of BAY 1817080 Source: ClinicalTrials.gov URL: [Link]

Exploratory

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of (r)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive walkthrough of the methodologies and considerations involved in the single-crystal X-ray diffraction...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the chiral molecule, (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride. While a public crystal structure for this specific compound is not available, this document serves as a detailed procedural framework, guiding researchers through the essential stages of synthesis, crystallization, data collection, structure solution, and refinement. Particular emphasis is placed on the rationale behind experimental choices, the establishment of absolute configuration for chiral centers, and the pharmaceutical relevance of the hydrochloride salt form. This guide is intended to be a valuable resource for scientists engaged in the structural elucidation of novel active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Structural Clarity in Drug Development

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its biological activity.[1] For chiral molecules, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles, the unambiguous determination of the absolute configuration is a regulatory and scientific necessity.[2] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions.[3]

This guide focuses on the hypothetical crystal structure analysis of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride, a chiral amine featuring a pyrazine moiety. Pyrazine derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of bioactive compounds. The hydrochloride salt form is commonly employed in pharmaceuticals to enhance properties such as solubility and stability.[4]

This document will navigate the reader through the critical steps of such an analysis, from the synthesis of the target molecule to the final interpretation of its crystal structure.

Synthesis and Preparation of the Hydrochloride Salt

The journey to a crystal structure begins with the synthesis of a pure, single enantiomer of the target compound. For (r)-1-(5-Methylpyrazin-2-yl)ethanamine, an asymmetric synthesis approach is paramount to ensure the desired stereochemistry.

Proposed Asymmetric Synthesis Route

While various methods for the synthesis of chiral amines exist, a robust approach involves the asymmetric reduction of a corresponding ketimine or the use of a chiral auxiliary. An enzymatic transamination approach offers a green and highly selective alternative.

Protocol: Asymmetric Reductive Amination

  • Precursor Synthesis: The synthesis would commence with the preparation of the prochiral ketone, 1-(5-methylpyrazin-2-yl)ethan-1-one.

  • Reductive Amination: The ketone would then be subjected to a stereoselective reductive amination using a chiral catalyst and an ammonia source.

  • Purification: The resulting (r)-1-(5-Methylpyrazin-2-yl)ethanamine would be purified using standard chromatographic techniques to achieve high chemical and enantiomeric purity.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a critical step for both pharmaceutical formulation and often for obtaining high-quality crystals.[5][6] Hydrochloride salts frequently exhibit improved crystallinity, stability, and aqueous solubility compared to the parent compound.[7]

Protocol: Hydrochloride Salt Formation

  • Dissolution: The purified (r)-1-(5-Methylpyrazin-2-yl)ethanamine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: A solution of hydrogen chloride (gas or in a compatible solvent like diethyl ether) is added dropwise to the stirred amine solution.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum.

Single-Crystal Growth: The Gateway to Diffraction

The success of a single-crystal X-ray diffraction experiment is contingent upon the availability of high-quality, single crystals of suitable size and perfection. Crystal growth is often a process of empirical optimization.

Crystallization Techniques

Several techniques can be employed to grow single crystals of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the solubility of the compound, leading to crystal growth.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization.

Table 1: Common Solvents for Crystallization of Amine Hydrochlorides

Solvent SystemRationale
Ethanol/WaterGood for many polar organic salts.
Methanol/Diethyl EtherA polar solvent and a less polar anti-solvent.
IsopropanolCan often yield high-quality crystals.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[3]

The Experimental Workflow

The process of obtaining a crystal structure can be broken down into several key stages, as illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of (r)-Amine HCl Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Purification Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection On Diffractometer Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution hkl file Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Final Model Final_Output Crystallographic Information File (CIF) Validation->Final_Output CIF

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol

1. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while collecting a series of diffraction images.[8]

2. Data Processing:

  • The collected images are processed to integrate the intensities of the diffraction spots.

  • Corrections are applied for factors such as background noise, absorption, and Lorentz-polarization effects.

  • The output is a reflection file (e.g., in HKL format) containing the Miller indices (h, k, l) and the corresponding integrated intensities and their standard uncertainties for each reflection.

3. Structure Solution:

  • The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the X-ray waves.

  • For small molecules, "direct methods" are commonly used to mathematically derive a set of trial phases from the intensities.[9]

  • The resulting electron density map is then interpreted to locate the atoms in the crystal structure.

4. Structure Refinement:

  • The initial atomic model is refined against the experimental data using a least-squares method.[9]

  • This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

  • The quality of the refinement is monitored using R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).

Determination of Absolute Configuration

For a chiral molecule like (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride, determining the absolute configuration is crucial. This is achieved by analyzing the effects of anomalous scattering.[10]

  • Anomalous Dispersion: When the X-ray energy is near an absorption edge of an atom, there is a small, but measurable, difference in the scattering intensity between Friedel pairs of reflections (h,k,l and -h,-k,-l).[11]

  • The Flack Parameter: The Flack parameter, x, is refined against the diffraction data.[11][12]

    • A value of x close to 0 indicates that the assigned absolute configuration is correct.

    • A value of x close to 1 suggests that the inverted structure is correct.

    • A value near 0.5 may indicate a racemic twin.

  • The standard uncertainty (s.u.) of the Flack parameter is critical for a confident assignment.[12][13]

Data Presentation and Validation

The final crystal structure is presented in a standardized format and must be rigorously validated.

Crystallographic Data Table

The key crystallographic data would be summarized in a table similar to the one below.

Table 2: Hypothetical Crystallographic Data for (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride

ParameterValue
Chemical formulaC₇H₁₁N₃ · HCl
Formula weight173.65
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
V (ų)1048.0
Z4
ρcalc (g/cm³)1.099
μ (mm⁻¹)0.35
F(000)368
Reflections collected5400
Independent reflections1950
R(int)0.035
R1 [I > 2σ(I)]0.045
wR2 (all data)0.110
Flack parameter0.02(5)
Structure Validation and the Crystallographic Information File (CIF)

The refined crystal structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and for any unusual features in the electron density map.

The final, validated structure is reported in a Crystallographic Information File (CIF) .[14][15][16] The CIF is a standard text file format developed by the International Union of Crystallography (IUCr) for archiving and exchanging crystallographic data.[17][18] It contains all the information about the crystal, the experiment, and the refined structure.

The Significance of the Crystal Structure in a Pharmaceutical Context

The determined crystal structure of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride would provide critical insights for drug development.

Polymorphism

The analysis might reveal one of potentially multiple crystalline forms, or polymorphs.[19][20][21] Different polymorphs of the same API can have different physical properties, including solubility, dissolution rate, and stability, which can significantly impact the drug's bioavailability and shelf-life.[22]

Molecular Interactions and Formulation

The crystal structure reveals the network of intermolecular interactions, such as hydrogen bonds, which govern the crystal packing. This information is vital for understanding the physical properties of the solid state and can guide the design of formulations with optimal characteristics.

Structure-Activity Relationship (SAR)

By providing the precise conformation and configuration of the molecule, the crystal structure is a cornerstone for understanding its interaction with its biological target.[23][24][25] This knowledge is invaluable for rational drug design and the development of next-generation APIs with improved efficacy and safety profiles.

logical_relationships cluster_structure Crystal Structure Data cluster_implications Pharmaceutical Implications Absolute_Config Absolute Configuration Biological_Activity Biological Activity Absolute_Config->Biological_Activity Dictates Efficacy/Toxicity Molecular_Geom Molecular Geometry SAR Structure-Activity Relationship Molecular_Geom->SAR Informs Target Binding Interactions Intermolecular Interactions Physicochemical_Props Physicochemical Properties Interactions->Physicochemical_Props Governs Solubility/Stability Formulation Formulation Design Physicochemical_Props->Formulation Guides Excipient Selection SAR->Biological_Activity Optimizes Potency

Caption: Logical relationships between crystal structure data and pharmaceutical implications.

Conclusion

The crystal structure analysis of a chiral API like (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride is a multi-faceted process that is indispensable in modern drug development. It provides the definitive proof of stereochemistry and a wealth of structural information that informs everything from lead optimization to final product formulation. By following a rigorous and well-documented workflow, from synthesis and crystallization to data collection and refinement, researchers can ensure the integrity and trustworthiness of their structural data, thereby accelerating the development of safe and effective new medicines.

References

  • Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development. Omics. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]

  • What Is Hydrochloride Utilized for in Tablets? Livres blancs informatiques. [Link]

  • Determination of absolute configuration. Purechemistry. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • A short guide to Crystallographic Information Files. CCDC. [Link]

  • Flack parameter. Wikipedia. [Link]

  • What Is Hydrochloride Utilized for in Tablets? The Diamondback. [Link]

  • CIF (Crystallographic Information Framework). Metadata Standards Catalog. [Link]

  • Introduction to Powder Crystallographic Information File (CIF). [Link]

  • Crystallographic Information Framework. IUCr. [Link]

  • Glossary. OlexSys. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

  • Polymorphism in Pharmaceutical Products. [Link]

  • Crystal Structure Determination & Refinement. Fiveable. [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. [Link]

  • Best Practice and Pitfalls in Absolute Structure Determination. zora.uzh.ch. [Link]

  • Howard Flack and the Flack Parameter. MDPI. [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Absolute Configuration. MIT Department of Chemistry. [Link]

  • Hydrochloride salt: Significance and symbolism. [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • Absolute Configuration. CCDC. [Link]

  • The future of crystallography in drug discovery. PMC - NIH. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. [Link]

  • 6 6 Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

  • X-ray data processing. PMC - NIH. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • 9: Single-crystal X-ray Diffraction (Part 2). Books - The Royal Society of Chemistry. [Link]

  • Crystal Structure Refinement. [Link]

  • Clearing the Confusion on Pharmaceutical Salts & Drug Names. Drugs.com. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Structure solution and refinement: introductory strategies. [Link]

  • (PDF) A beginner's guide to X-ray data processing. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (r)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride in Organic Solvents

Foreword: The Crucial Role of Solubility in Pharmaceutical Development In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that influences every stage of the pharmaceutical lifecycle, from the feasibility of synthesis and the efficiency of purification to the bioavailability and therapeutic efficacy of the final drug product. A comprehensive understanding of an API's solubility in a range of organic solvents is not merely an academic exercise but a fundamental prerequisite for rational process design, formulation development, and ultimately, the successful translation of a promising molecule into a viable medicine. This guide provides a detailed exploration of the solubility profile of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings of its solubility, present a robust experimental framework for its determination, and discuss the practical implications of the resulting data for researchers, scientists, and drug development professionals.

Compound Profile: (r)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride

(r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride is a chiral amine salt featuring a pyrazine ring, a common scaffold in medicinal chemistry. Its structure suggests a degree of polarity conferred by the nitrogen atoms in the pyrazine ring and the primary amine group, while the methyl and ethyl groups introduce some lipophilic character. The hydrochloride salt form is often employed to enhance the stability and aqueous solubility of amine-containing APIs. However, its solubility in organic solvents, which is crucial for processes like reaction chemistry, crystallization, and purification, requires systematic investigation.

Chemical Structure:

  • IUPAC Name: (1R)-1-(5-methylpyrazin-2-yl)ethan-1-amine hydrochloride

  • Molecular Formula: C₇H₁₂ClN₃

  • Molecular Weight: 173.65 g/mol

The presence of both hydrogen bond donors (the ammonium group) and acceptors (the pyrazine nitrogens) suggests that hydrogen bonding will play a significant role in its interactions with protic and aprotic polar solvents.

Theoretical Framework: The Science of Dissolving Amine Salts in Organic Media

The solubility of an amine hydrochloride salt in an organic solvent is governed by a complex interplay of intermolecular forces. The process of dissolution involves the disruption of the crystal lattice of the solid solute and the formation of new interactions between the solute and solvent molecules. For a salt like (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride, several factors are at play:

  • Lattice Energy: The strength of the ionic and intermolecular interactions holding the crystal lattice together must be overcome. Amine hydrochloride salts typically have significant lattice energies due to the strong electrostatic interactions between the ammonium cation and the chloride anion.

  • Solvation Energy: The energy released upon the formation of new interactions between the ions and the solvent molecules must be sufficient to compensate for the energy required to break the lattice. This is where the properties of the organic solvent become paramount.

  • Solvent Properties:

    • Polarity: Polar solvents are generally better at solvating ions than nonpolar solvents. The dipole moment of the solvent molecules allows them to orient themselves around the cation and anion, stabilizing them in solution.

    • Hydrogen Bonding Capacity: Protic solvents, such as alcohols, can act as hydrogen bond donors to the chloride anion and hydrogen bond acceptors from the ammonium cation. Aprotic polar solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can act as hydrogen bond acceptors.

    • Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the ions, facilitating their separation and dissolution.

The principle of "like dissolves like" is a useful, albeit simplified, guide. For an amine salt, this means that solvents with a degree of polarity and hydrogen bonding capability are more likely to be effective.

A Practical Guide to Experimental Solubility Determination

Given the absence of specific literature data for this compound, a systematic experimental approach is necessary. The isothermal saturation method, often referred to as the shake-flask method, is a robust and widely used technique for determining equilibrium solubility.[1]

Strategic Selection of Organic Solvents

The initial step in any solubility study is the careful selection of a diverse panel of organic solvents.[2] This panel should encompass a range of polarities, hydrogen bonding capabilities, and chemical classes to build a comprehensive solubility profile. A recommended starting set of solvents would include:

Solvent ClassExamplesRationale
Alcohols (Protic) Methanol, Ethanol, IsopropanolCapable of both hydrogen bond donation and acceptance; varying alkyl chain length to probe lipophilicity effects.
Ketones (Aprotic) Acetone, Methyl Ethyl KetonePolar aprotic solvents with hydrogen bond accepting capabilities.
Esters (Aprotic) Ethyl AcetateA moderately polar solvent commonly used in synthesis and purification.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCyclic ethers with moderate polarity.
Chlorinated Solvents Dichloromethane, ChloroformCan engage in weaker hydrogen bonding and have different polarity characteristics.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High polarity and strong hydrogen bond accepting capabilities, often good solvents for salts.
Aromatic Hydrocarbons TolueneA nonpolar solvent to establish a baseline for poor solubility.
Experimental Protocol: The Isothermal Shake-Flask Method

This protocol outlines a self-validating system for accurate and reproducible solubility measurements.

Objective: To determine the equilibrium solubility of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride (ensure purity and consistent crystalline form)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Prepare each solvent system in triplicate to assess reproducibility.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analytical Quantification:

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples by a validated HPLC-UV method. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is often suitable for amine compounds.

    • Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte.

  • Data Calculation and Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in various units, such as mg/mL, g/L, and mole fraction, to cater to different applications.

    • Report the average solubility and the standard deviation for the triplicate measurements.

Workflow for Isothermal Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis & Data Processing prep1 Add excess solid to known volume of solvent in triplicate prep2 Seal vials prep1->prep2 equil Agitate in thermostatically controlled shaker (e.g., 24-48h at 25°C) prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Accurately dilute filtrate sample3->sample4 analysis1 Analyze by validated HPLC-UV method sample4->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2 analysis3 Calculate average solubility and standard deviation analysis2->analysis3

Caption: Workflow for the isothermal shake-flask solubility determination method.

Anticipated Solubility Profile and Data Interpretation

While experimental determination is essential, we can hypothesize a general trend for the solubility of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride based on its structure and the principles discussed earlier.

Hypothetical Solubility Data Table:

SolventSolvent ClassExpected Solubility Range (mg/mL)Key Interactions
TolueneAromatic Hydrocarbon< 1 (Very Sparingly Soluble)Dominated by weak van der Waals forces.
DichloromethaneChlorinated1 - 10 (Slightly Soluble)Dipole-dipole interactions.
Ethyl AcetateEster1 - 10 (Slightly Soluble)Dipole-dipole and hydrogen bond accepting.
AcetoneKetone10 - 30 (Sparingly Soluble)Stronger dipole-dipole and hydrogen bond accepting.
IsopropanolAlcohol30 - 100 (Soluble)Strong hydrogen bonding (donor and acceptor).
EthanolAlcohol> 100 (Freely Soluble)Strong hydrogen bonding, higher polarity than isopropanol.
MethanolAlcohol> 100 (Very Soluble)Strongest hydrogen bonding among alcohols, highest polarity.
AcetonitrileNitrile10 - 30 (Sparingly Soluble)High polarity but weaker hydrogen bond acceptor than DMF/DMSO.
DMFAmide> 100 (Very Soluble)High polarity, strong hydrogen bond acceptor.
DMSOSulfoxide> 100 (Very Soluble)High polarity, very strong hydrogen bond acceptor.

Interpreting the Results for Practical Application:

  • High Solubility (e.g., in Methanol, DMF): These solvents could be suitable for reaction media where high concentrations of the starting material are required. They may also be used as the "good solvent" in anti-solvent crystallization processes.

  • Moderate Solubility (e.g., in Isopropanol, Acetone): These solvents might be ideal for crystallization, as they allow for a significant change in solubility with temperature or the addition of an anti-solvent, leading to good crystal yield and purity.

  • Low Solubility (e.g., in Toluene, Ethyl Acetate): These could serve as effective anti-solvents or for washing the final product to remove more soluble impurities.

Advanced Considerations: Beyond Single-Point Measurements

For a more comprehensive understanding, the initial solubility screen can be expanded:

  • Temperature Dependence: Measuring solubility at different temperatures (e.g., 0 °C, 25 °C, 40 °C) is crucial for developing crystallization processes. This data can be used to construct a solubility curve and determine the thermodynamic parameters of dissolution, such as enthalpy and entropy.[1]

  • Polymorphism: The solubility of a solid is dependent on its crystalline form. It is essential to characterize the solid form of the starting material and the solid that remains after the solubility experiment (e.g., by X-ray powder diffraction) to ensure that no polymorphic transformation has occurred.

  • Thermodynamic Modeling: The experimental data can be fitted to thermodynamic models, such as the modified Apelblat equation or the NRTL model, to allow for interpolation and extrapolation of solubility at different temperatures.[3][4]

Conclusion: A Roadmap to Understanding Solubility

The solubility profile of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride in organic solvents is a critical dataset for its effective utilization in pharmaceutical development. While specific data for this compound may not be readily available in the public domain, a systematic and scientifically rigorous approach to its experimental determination can provide the necessary insights. By combining a sound theoretical understanding of the dissolution process with a well-designed experimental plan, researchers can generate high-quality, reliable solubility data. This data will, in turn, empower them to make informed decisions in process development, purification, and formulation, ultimately accelerating the journey of a new chemical entity from the laboratory to the clinic.

References

  • ACS Publications. (n.d.). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design.
  • ACS Publications. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data.
  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • SciELO. (n.d.). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K.
  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • Unipd. (2024). Predicting drug solubility in organic solvents mixtures.

Sources

Exploratory

Pharmacokinetics of Pyrazine-Based Chiral Amine Derivatives: A Technical Guide to ADME Optimization and Stereoselective Profiling

Executive Summary The integration of pyrazine scaffolds with chiral amine moieties represents a highly effective strategy in contemporary drug discovery. Pyrazine, an electron-deficient six-membered heteroaromatic ring,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of pyrazine scaffolds with chiral amine moieties represents a highly effective strategy in contemporary drug discovery. Pyrazine, an electron-deficient six-membered heteroaromatic ring, offers exceptional metabolic stability and acts as a robust hydrogen bond acceptor[1]. Concurrently, chiral amines are ubiquitous in bioactive molecules, appearing in over 40% of top retail drugs[2]. Because biological systems are inherently chiral, the exact three-dimensional orientation of these amine groups dictates not only target receptor affinity but also the entire pharmacokinetic (PK) profile—spanning absorption, distribution, metabolism, and excretion (ADME)[3].

This technical whitepaper provides an in-depth analysis of the stereoselective pharmacokinetics of pyrazine-based chiral amines, detailing the structural rationale, causality behind ADME behaviors, and the self-validating experimental protocols required to evaluate them.

Structural Rationale & Physicochemical Properties

The Pyrazine Scaffold

Pyrazine ( pKa​≈0.65 ) is significantly less basic than pyridine or aliphatic amines[4]. Its incorporation into drug candidates serves two primary pharmacokinetic purposes:

  • Aqueous Solubility & Lipophilicity Balance: Replacing a benzene ring with a pyrazine ring lowers the overall lipophilicity (LogP) of the molecule, thereby enhancing aqueous solubility without drastically compromising membrane permeability.

  • Protein Target Engagement: The nitrogen atoms in the pyrazine ring act as rigid, directional hydrogen bond acceptors (HBAs). X-ray crystallographic analyses reveal that pyrazine nitrogens predominantly form hydrogen bonds with the carboxamidic NH groups of protein backbones[5].

The Chiral Amine Moiety

The presence of a chiral center adjacent to or incorporating an amine drastically alters a molecule's interaction with the chiral environments of metabolic enzymes and transport proteins[6]. Regulatory agencies (e.g., the FDA) mandate the rigorous pharmacokinetic profiling of individual enantiomers, as the eutomer (active enantiomer) and distomer (inactive or toxic enantiomer) often exhibit entirely divergent metabolic clearances and toxicological profiles[7].

Stereoselective Pharmacokinetics (ADME)

Absorption & Permeability

Pyrazine-based chiral amines generally exhibit favorable intestinal absorption. However, their permeability is often stereoselective due to the chiral nature of intestinal efflux transporters like P-glycoprotein (P-gp). The spatial arrangement of the chiral amine dictates its binding affinity to the P-gp substrate pocket, frequently resulting in one enantiomer being actively pumped back into the intestinal lumen while the other is rapidly absorbed.

Distribution & Protein Binding

Volume of distribution ( Vss​ ) is heavily influenced by plasma protein binding. Human Serum Albumin (HSA), the primary carrier protein in systemic circulation, possesses chiral binding pockets (e.g., Sudlow's Site I and II). The pyrazine ring anchors the molecule via hydrogen bonding, while the chiral amine's stereochemistry determines the steric clash or alignment within the HSA pocket, leading to stereoselective free-drug fractions ( fu​ )[5].

Metabolism & Clearance

Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6, are highly sensitive to stereochemistry. While the pyrazine ring is generally resistant to oxidative metabolism (though minor N -oxidation can occur via Flavin Monooxygenases), the chiral amine is a prime target for N -dealkylation or adjacent aliphatic hydroxylation[1]. The spatial orientation of the enantiomer dictates how closely the metabolic "soft spot" approaches the catalytic heme iron of the CYP enzyme, often resulting in one enantiomer being cleared significantly faster than the other.

PK_Workflow Start Enantioselective Synthesis (IRED Biocatalysis) Abs Absorption Caco-2 Permeability Assay Start->Abs Dist Distribution HSA Protein Binding Abs->Dist Metab Metabolism CYP450 Microsomal Stability Dist->Metab Clear Excretion Renal & Hepatic Clearance Metab->Clear Decision Stereoselective PK Profile Acceptable? Clear->Decision Lead Lead Optimization Candidate Selection Decision->Lead Yes Reject Structural Modification (e.g., Pyrazine Substitution) Decision->Reject No Reject->Start

Fig 1: Iterative workflow for the stereoselective pharmacokinetic evaluation of chiral amines.

Self-Validating Experimental Methodologies

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating internal controls to establish causality and rule out experimental artifacts.

Protocol 1: Biocatalytic Synthesis via Imine Reductases (IREDs)

Causality: Traditional chemical resolution of racemates wastes 50% of the material. IREDs catalyze the asymmetric reductive amination of pyrazine-containing ketones directly into chiral amines with >99% enantiomeric excess ( ee )[2].

  • Reaction Setup: Dissolve the pyrazine-ketone substrate (10 mM) and the amine donor (50 mM) in 100 mM phosphate buffer (pH 7.5).

  • Cofactor Recycling: Add NADP+ (1 mM), glucose (100 mM), and Glucose Dehydrogenase (GDH, 10 U/mL). Rationale: GDH continuously regenerates NADPH, driving the thermodynamically unfavorable amination forward while minimizing the cost of stoichiometric cofactors[8].

  • Biocatalysis: Introduce the engineered IRED enzyme (2 mg/mL). Incubate at 30°C for 24 hours under gentle agitation.

  • Validation: Quench with 1M NaOH, extract with ethyl acetate, and analyze via chiral HPLC. Control: Run a parallel reaction without IRED to ensure no spontaneous, non-stereoselective background amination occurs.

Protocol 2: In Vitro Caco-2 Permeability Assay

Causality: Evaluates intestinal absorption and identifies stereoselective P-gp efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Dosing: Prepare a 10 μ M solution of the chiral amine in HBSS buffer (pH 7.4). Rationale: pH 7.4 mimics systemic circulation, ensuring the ionization state of the pyrazine and amine reflects physiological reality.

  • Incubation: Apply the compound to the apical (A) chamber for A B transport, and to the basolateral (B) chamber for B A transport. Incubate at 37°C for 2 hours.

  • Validation (Internal Controls): Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​>1×10−6 cm/s, the monolayer is compromised, and data is invalidated. Use Propranolol as a high-permeability reference standard.

Protocol 3: Microsomal Stability & Metabolite Identification

Causality: Determines intrinsic clearance ( CLint​ ) and identifies structural soft spots for lead optimization.

  • Matrix Preparation: Pre-incubate human liver microsomes (HLM, 0.5 mg/mL protein) with the chiral amine (1 μ M) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system. Rationale: CYP450 enzymes obligatorily require NADPH as an electron donor for the oxidative cycle[8].

  • Sampling: Aliquot 50 μ L at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Validation: Include a minus-NADPH control. If degradation occurs without NADPH, clearance is mediated by non-CYP enzymes (e.g., esterases) or chemical instability. Use Verapamil as a positive control for CYP3A4 activity.

Metabolism_Pathway Parent Pyrazine-Based Chiral Amine CYP3A4 CYP3A4 / CYP2D6 Stereoselective Oxidation Parent->CYP3A4 FMO Flavin Monooxygenase (FMO) Parent->FMO Metab1 N-Dealkylation (Major for S-enantiomer) CYP3A4->Metab1 Metab3 Hydroxylation (Aliphatic/Aromatic) CYP3A4->Metab3 Metab2 Pyrazine N-Oxidation (Minor) FMO->Metab2

Fig 2: Divergent metabolic pathways of pyrazine-based chiral amines mediated by hepatic enzymes.

Quantitative Data: Stereoselective PK Profiling

The profound impact of chirality on pharmacokinetics is best illustrated through comparative data. Table 1 summarizes the PK parameters of the (R)

  • and (S) -enantiomers of a representative pyrazine-based chiral amine (analogous to short-acting T-type calcium channel antagonists[9]).

Table 1: Comparative Pharmacokinetic Parameters of Enantiomeric Pairs

Parameter(R)-Pyrazine Amine (Eutomer)(S)-Pyrazine Amine (Distomer)Mechanistic Rationale for Divergence
Target IC50​ (nM) 31>1000Stereospecific alignment within the target receptor pocket.
CLint​ ( μ L/min/mg) 45.289.4(S)-enantiomer exhibits higher affinity for CYP3A4 active site.
Plasma T1/2​ (h) 3.01.2Driven directly by differences in hepatic intrinsic clearance.
Vss​ (L/kg) 1.20.8Differential hydrogen bonding geometries within Human Serum Albumin.
Oral Bioavailability ( F% ) 68%34%High first-pass metabolism selectively degrades the (S)-isomer.

Data demonstrates that the (R)-enantiomer not only possesses superior target engagement but also a significantly more favorable pharmacokinetic profile, validating the necessity of single-enantiomer development.

References

  • Wang, Z., et al. "Application of Imine Reductase in Bioactive Chiral Amine Synthesis." Organic Process Research & Development (ACS), 2024.[Link]

  • Juhás, M. & Zitko, J. "Molecular Interactions of Pyrazine-Based Compounds to Proteins." Journal of Medicinal Chemistry (ACS), 2020.[Link]

  • Brooks, W.H., et al. "The Significance of Chirality in Drug Design and Development." Current Topics in Medicinal Chemistry, 2011. [Link]

  • Yang, Z.-Q., et al. "Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents." ACS Medicinal Chemistry Letters, 2010.[Link]

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Protocols & Analytical Methods

Method

Scale-up synthesis protocols for (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride

An Application Note for the Scalable Stereoselective Synthesis of (R)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride Abstract This application note provides a comprehensive guide for the scale-up synthesis of (R)-1-(5-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Stereoselective Synthesis of (R)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of (R)-1-(5-methylpyrazin-2-yl)ethanamine hydrochloride, a valuable chiral building block in pharmaceutical development. Recognizing the industrial demand for efficient and stereoselective methods to produce chiral amines, this document details a robust process centered on asymmetric reductive amination (ARA) of the key intermediate, 2-acetyl-5-methylpyrazine. The protocol is designed for scalability, emphasizing process safety, reaction parameter optimization, and high-fidelity stereochemical control. We provide detailed, step-by-step procedures for a 100-gram scale synthesis, including the final salt formation and purification. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and well-documented pathway to this important chiral amine hydrochloride.

Introduction

Chiral amines are fundamental structural motifs in a vast array of active pharmaceutical ingredients (APIs), with estimates suggesting they are present in over 40% of small-molecule drugs.[1][2][3] The specific stereoisomer of an amine is often critical to the drug's efficacy and safety profile, making stereoselective synthesis a cornerstone of modern medicinal chemistry and process development.[1] The pyrazine ring system, a nitrogen-containing heterocycle, is also a privileged scaffold in drug discovery, known for its presence in compounds with diverse biological activities.[4][5]

The convergence of these two structural features in (R)-1-(5-methylpyrazin-2-yl)ethanamine hydrochloride makes it a highly sought-after intermediate for complex APIs. Traditional synthetic routes to such chiral amines can be inefficient, relying on classical resolution or the use of stoichiometric chiral auxiliaries, which are often not amenable to large-scale production. Modern catalytic methods, however, offer elegant and efficient solutions. This document outlines a scalable synthesis strategy that leverages asymmetric reductive amination to deliver the target compound with high enantiopurity and in excellent yield.

Synthetic Strategy: Asymmetric Reductive Amination

A logical retrosynthetic analysis of the target molecule identifies the prochiral ketone, 2-acetyl-5-methylpyrazine, as the key precursor. The central challenge lies in the stereoselective installation of the amine group to form the desired (R)-enantiomer.

Several modern synthetic strategies can achieve this transformation:

  • Biocatalysis: The use of enzymes like transaminases (TAs) or reductive aminases (RedAms) offers exceptional enantioselectivity under mild, aqueous conditions.[6][7] While powerful, scale-up can sometimes be limited by enzyme cost, stability, and the need for specialized fermentation or protein engineering infrastructure.[8]

  • Asymmetric Hydrogenation: This involves the pre-formation of an imine from the ketone, followed by hydrogenation using a chiral transition-metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium).[2][3] This is a highly effective industrial method but involves an additional step for imine formation and isolation.

  • Asymmetric Reductive Amination (ARA): This one-pot approach combines the ketone, an amine source, a hydride donor, and a chiral catalyst.[9] The imine is formed in situ and immediately reduced, streamlining the process and improving overall efficiency.[10] Given its operational simplicity, high atom economy, and the commercial availability of robust catalysts, ARA is an exceptionally well-suited strategy for scale-up.

For this guide, we focus on Asymmetric Reductive Amination via a transfer hydrogenation mechanism, which avoids the need for high-pressure hydrogenation equipment, further enhancing its practicality for standard manufacturing facilities.

cluster_0 Overall Synthetic Scheme start 2,5-Dimethylpyrazine ketone 2-Acetyl-5-methylpyrazine start->ketone Oxidation & Acylation [Ref: 3, 18] amine (R)-1-(5-Methylpyrazin-2-yl)ethanamine (Free Base) ketone->amine Asymmetric Reductive Amination (ARA) hcl_salt (R)-1-(5-Methylpyrazin-2-yl)ethanamine HCl (Final Product) amine->hcl_salt Salt Formation (HCl)

Caption: High-level overview of the synthetic route.

Synthesis of Key Precursor: 2-Acetyl-5-methylpyrazine

The synthesis of the required ketone precursor, 2-acetyl-5-methylpyrazine, is well-documented in the literature. A common industrial route begins with the inexpensive starting material 2,5-dimethylpyrazine. The synthesis typically involves an initial N-oxidation followed by an acid anhydride-mediated rearrangement and subsequent hydrolysis to yield the target acetylpyrazine.[11][12] Alternative approaches, including electrochemical methods, have also been explored to improve the green credentials of the synthesis.[13][14] For the purposes of this protocol, it is assumed that 2-acetyl-5-methylpyrazine is available as a starting material.

Core Protocol: Asymmetric Reductive Amination (100 g Scale)

This section details the one-pot conversion of 2-acetyl-5-methylpyrazine to the chiral free amine via catalytic transfer hydrogenation.

Mechanistic Principle

The reaction proceeds through the in situ formation of an imine intermediate from the ketone and an ammonia source. A chiral transition-metal catalyst, typically a Ruthenium complex with a chiral diamine ligand such as (R,R)-TsDPEN, coordinates to the imine. A hydride is then delivered from a donor (formic acid/triethylamine azeotrope) to one face of the imine, directed by the chiral ligand, to selectively form the (R)-amine.

input Inputs: - Ketone - NH4OAc - Ru-Catalyst - HCOOH/TEA - Solvent (MeOH) reactor Jacketed Reactor (25-40 °C, N2 atm) input->reactor Charge Reagents workup Work-up: - Quench - Solvent Swap (MTBE) - Aqueous Extraction reactor->workup Reaction Complete (Monitor by HPLC) output Isolated Product: (R)-Amine Free Base workup->output Isolate & Dry

Caption: Workflow for the Asymmetric Reductive Amination step.

Reagents and Equipment
  • Equipment: 2 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet. Standard laboratory glassware, rotary evaporator, separatory funnel.

  • Reagents:

    • 2-Acetyl-5-methylpyrazine (100 g)

    • Ammonium Acetate (NH₄OAc)

    • Methanol (MeOH), anhydrous

    • Formic acid/Triethylamine azeotrope (5:2 molar ratio)

    • (R,R)-TsDPEN RuCl (or similar chiral catalyst)

    • Methyl tert-butyl ether (MTBE)

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Brine (saturated NaCl solution)

    • Sodium Sulfate (Na₂SO₄), anhydrous

Detailed Step-by-Step Protocol
  • Reactor Setup: Assemble the 2 L jacketed reactor system. Ensure it is clean, dry, and purged with nitrogen.

  • Charge Reagents: To the reactor, add 2-acetyl-5-methylpyrazine (100 g, 1.0 eq), ammonium acetate (268 g, 5.0 eq), and anhydrous methanol (500 mL).

  • Catalyst Addition: Add the chiral Ruthenium catalyst (e.g., (R,R)-TsDPEN RuCl, S/C ratio 1000:1 to 2000:1). The optimal catalyst loading should be determined during process development.

  • Reaction Initiation: Begin stirring and heat the mixture to 30-35 °C. Slowly add the formic acid/triethylamine (5:2) azeotrope (185 mL, ~2.5 eq) via an addition funnel over 1-2 hours. An initial exotherm may be observed; maintain the internal temperature below 40 °C using the reactor jacket.

  • Reaction Monitoring: Stir the reaction at 35 °C for 12-24 hours. Monitor the conversion of the starting material by HPLC or TLC until full consumption is observed.

  • Work-up - Quench and Solvent Removal: Cool the reaction mixture to room temperature. Carefully quench any remaining formic acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous residue, add MTBE (500 mL) and water (200 mL). Stir vigorously. Separate the layers. Extract the aqueous layer again with MTBE (2 x 250 mL).

  • Washing: Combine the organic layers and wash with brine (200 mL).

  • Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-1-(5-methylpyrazin-2-yl)ethanamine as an oil.

Data Summary Table
ParameterValue (100 g Scale)Rationale
Substrate 2-Acetyl-5-methylpyrazine100 g (0.734 mol)
Amine Source Ammonium Acetate268 g (3.47 mol, 5.0 eq)
Hydride Source HCOOH/TEA (5:2)185 mL (~1.84 mol, 2.5 eq)
Catalyst (R,R)-TsDPEN RuClS/C = 2000:1 (0.24 g)
Solvent Methanol500 mL (5 vol)
Temperature 30 - 40 °CBalances reaction rate and catalyst stability.
Reaction Time 12 - 24 hMonitor to completion.
Expected Yield 85 - 95%Typical for this transformation.
Expected Purity >98% (by HPLC)Achievable with proper work-up.
Expected ee >99%A hallmark of effective asymmetric catalysis.

Final Salt Formation and Purification

The final step involves converting the free amine into its more stable and easily handled hydrochloride salt, which often improves crystallinity and facilitates purification.

Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free amine oil (~95 g) in isopropanol (IPA, 500 mL) in a clean, dry reactor.

  • Acidification: Cool the solution to 0-5 °C. Slowly add a solution of HCl in isopropanol (~5-6 M) dropwise with stirring until the pH of the solution is between 1 and 2 (check with wet pH paper).

  • Crystallization: A precipitate should form upon addition of HCl. Stir the resulting slurry at 0-5 °C for 2-4 hours to ensure complete crystallization.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake with a small amount of cold IPA (2 x 50 mL) and then with MTBE (2 x 100 mL) to remove residual solvent.

  • Drying: Dry the white to off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved. This yields the final product, (R)-1-(5-methylpyrazin-2-yl)ethanamine hydrochloride.

Scale-Up and Safety Considerations

  • Thermal Safety: The initial addition of the formic acid/triethylamine reagent can be exothermic. On a larger scale, this addition must be carefully controlled with adequate cooling capacity to prevent a thermal runaway. A preliminary reaction calorimetry study is recommended before scaling beyond the 1 kg level.

  • Gas Evolution: The reaction of formic acid and the bicarbonate quench both produce gas (CO₂). Ensure the reactor is properly vented to handle the gas evolution safely.

  • Crystallization Control: The final crystallization is a critical purification step. The rate of cooling, agitation speed, and solvent choice can affect crystal size, morphology, and purity. Controlled crystallization is key to obtaining a consistent product.

  • Continuous Flow Processing: For multi-ton production, transitioning this synthesis to a continuous flow platform could offer significant advantages in terms of safety, heat management, and process consistency.[4][15]

Conclusion

This application note presents a robust and scalable protocol for the synthesis of (R)-1-(5-methylpyrazin-2-yl)ethanamine hydrochloride. By employing a modern asymmetric reductive amination strategy, the target chiral amine is produced in high yield and with excellent enantiomeric excess. The detailed procedures and scale-up considerations provided herein offer a reliable foundation for researchers and process chemists in the pharmaceutical industry to produce this key building block efficiently and safely.

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  • Crystalline forms of (s)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1h-pyrazol-4-yl)pyrrolo[2,1-f][1][4][16]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan-1-amine and methods of making. PubChem. Available at: [Link]

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  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. Available at: [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. Available at: [Link]

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  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. Available at: [Link]

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  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]

  • Crystalline forms of (s)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1h-pyrazol-4-yl)pyrrolo[2,1-f][1][4][16]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan-1-amine and methods of making. PubChem. Available at: [Link]

  • From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ResearchGate. Available at: [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. KAUST Repository. Available at: [Link]

  • Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. Available at: [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. Available at: [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available at: [Link]

  • Catalyzed Synthesis of Chiral Amines. MDPI. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Method Development for 1-(5-Methylpyrazin-2-yl)ethanamine

Welcome to the technical support center for optimizing the enantiomeric separation of 1-(5-Methylpyrazin-2-yl)ethanamine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the enantiomeric separation of 1-(5-Methylpyrazin-2-yl)ethanamine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a foundational understanding of the principles governing chiral separations for this specific basic compound.

Section 1: Initial Method Development & Column Selection

Q1: I'm starting from scratch. Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of 1-(5-Methylpyrazin-2-yl)ethanamine?

For a primary amine like 1-(5-Methylpyrazin-2-yl)ethanamine, polysaccharide-based CSPs are the most versatile and successful starting point. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a rich combination of interaction mechanisms—including hydrogen bonding, dipole-dipole interactions, and steric hindrance—which are essential for effective chiral recognition.

Recommendation:

A primary screening should include a set of columns with complementary selectivities. A good starting kit would include both amylose- and cellulose-based phases with different carbamate derivatives.

CSP Type Selector Example Common Commercial Name Rationale
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® IA / Lux® i-Amylose-1Often provides excellent selectivity for a broad range of compounds, including aromatic amines.
Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® IB / Lux® Cellulose-1Offers complementary selectivity to its amylose counterpart; what doesn't separate on one may separate on the other.
Cellulose-Based Cellulose tris(3,5-dichlorophenylcarbamate)CHIRALPAK® IC / Lux® i-Cellulose-5The chlorinated selector provides different electronic and steric properties, which can be crucial for resolving difficult compounds.

Starting with a screening on these column types under both normal-phase and polar organic modes will give you the highest probability of finding an initial separation.

Q2: What are the recommended initial mobile phase screening conditions?

The choice of mobile phase is as critical as the CSP. For 1-(5-Methylpyrazin-2-yl)ethanamine, a basic compound, it is essential to include a basic additive in your mobile phase from the very beginning to prevent severe peak tailing.

Protocol 1: Initial Mobile Phase Screening

  • Select CSPs: Use the columns recommended in Q1 (e.g., CHIRALPAK® IA, IB, IC).

  • Prepare Mobile Phases:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)

    • Polar Organic (PO) Mode:

      • Mobile Phase C: Acetonitrile (ACN) + 0.1% Diethylamine (DEA)

      • Mobile Phase D: Methanol (MeOH) + 0.1% Diethylamine (DEA)

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

    • Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 254 nm or based on the compound's UV spectrum).

  • Equilibration: Equilibrate the column with each mobile phase for at least 10-15 column volumes before the first injection.

  • Injection: Inject a 1 mg/mL solution of the racemic analyte.

  • Evaluation: Assess each chromatogram for any sign of peak splitting or separation. Even a slight shoulder on the peak is a positive sign that can be optimized.

Section 2: Troubleshooting Common Separation Issues

Q3: I see a single, broad, tailing peak with no separation. What is the primary cause and how do I fix it?

This is the most common issue for basic analytes like your target compound. The primary cause is strong, non-enantioselective interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica surface of the CSP. This secondary interaction mechanism leads to poor peak shape and can completely mask the desired chiral separation.

Solution: The key is to suppress these silanol interactions by adding a small, competitive base to the mobile phase.

  • Increase Basic Additive: If you are already using 0.1% DEA, consider increasing the concentration to 0.2% or even 0.5%.

  • Try a Different Base: Sometimes, a different basic additive can provide better results. Diethylamine (DEA) is a common starting point, but others can be more effective for specific compounds. Consider trying triethylamine (TEA) or butylamine (BA).

Caption: Troubleshooting workflow for peak tailing.
Q4: I have a good peak shape now, but the enantiomers are still co-eluting or have very poor resolution (Rs < 1.0). What are my next optimization steps?

Once you have a symmetrical peak, you can focus on improving the enantioselectivity (α) of the system. This involves systematically adjusting mobile phase composition and temperature to enhance the differential interactions between the enantiomers and the CSP.

Troubleshooting Workflow for Poor Resolution:

  • Optimize Modifier Percentage (Normal Phase): The ratio of alcohol to alkane is a powerful tool.

    • Protocol: Using the best alcohol from your initial screen (e.g., IPA), vary its concentration from 5% to 20% in 5% increments. A lower alcohol percentage generally increases retention and can sometimes improve resolution, while a higher percentage reduces analysis time.

  • Change Alcohol Modifier (Normal Phase): The type of alcohol can dramatically alter selectivity.

    • Action: If IPA did not yield sufficient resolution, switch to ethanol (EtOH) and repeat the modifier percentage optimization. Other alcohols like n-propanol can also be screened.

  • Adjust Temperature: Temperature affects the thermodynamics of chiral recognition.

    • Action: Lowering the column temperature (e.g., to 10°C or 15°C) often increases resolution by enhancing the stability of transient diastereomeric complexes formed between the analyte and the CSP. Conversely, sometimes higher temperatures can improve peak efficiency. Screen a range from 10°C to 40°C.

  • Consider Additive Combinations: For amines, using a combination of a basic and an acidic additive can sometimes create ion-pairing that enhances chiral recognition.

    • Action: To your mobile phase containing 0.1% DEA, add 0.1% trifluoroacetic acid (TFA). This can sometimes lead to a significant change in selectivity.

  • Screen Different CSPs: If optimization on your primary column fails, the analyte may require a fundamentally different chiral environment.

    • Action: If you started with an amylose-based CSP (e.g., CHIRALPAK® IA), screen a cellulose-based CSP (e.g., CHIRALPAK® IB or IC), and vice-versa.

Caption: Decision tree for optimizing enantiomeric resolution.

Section 3: Advanced Topics & FAQs

Q5: My resolution is inconsistent between runs. What are the likely causes?

Inconsistent resolution points to a lack of system equilibrium or changes in mobile phase composition.

  • Insufficient Equilibration: Chiral columns, especially when additives are used, can take longer to equilibrate than standard reversed-phase columns. Ensure you are flushing with at least 10-20 column volumes of the new mobile phase.

  • Mobile Phase Volatility: In normal phase (Hexane/Alcohol), the more volatile component (hexane) can evaporate, altering the ratio and affecting retention and resolution. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: If your column oven is not maintaining a stable temperature, resolution will drift. Maintain temperature control to within +/- 1°C.

  • Additive "Memory Effect": Polysaccharide CSPs can strongly retain additives like DEA or TFA. If you switch between methods using different additives without a proper washing procedure, the residual additive can affect your current separation. When switching additive types, a thorough column flush with a solvent like ethanol or isopropanol is recommended.

Q6: Can I switch my chiral column between normal phase and reversed phase?

This depends entirely on the type of CSP.

  • Coated CSPs (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H): NO. The polysaccharide selector is physically coated onto the silica. Strong solvents used in reversed-phase or polar organic modes (and others like THF, DCM, Ethyl Acetate) will strip the coating, irreversibly destroying the column.

  • Immobilized CSPs (e.g., CHIRALPAK® IA/IB/IC, Lux® i-series): YES. The selector is covalently bonded to the silica, making it robust and compatible with a much wider range of solvents, including those used for normal-phase, reversed-phase, and polar organic modes. This provides immense flexibility during method development. A proper flushing procedure must be used when switching between immiscible solvent systems.

Q7: My method is developed, but the resolution is slowly degrading over time. Why?

This typically points to column contamination or degradation.

  • Sample Matrix Contamination: If your sample contains non-volatile impurities, they can accumulate at the column head, blocking active sites and degrading performance. Always use a guard column and filter your samples through a 0.45 µm filter.

  • Column Fouling: Strongly retained compounds from your sample can build up. Periodically washing the column according to the manufacturer's instructions can restore performance. For immobilized phases, this may involve flushing with strong solvents like THF or DMF.

  • Harsh Mobile Phase: While immobilized columns are robust, prolonged use at pH extremes or high temperatures can slowly degrade the stationary phase. Always operate within the manufacturer's recommended pH and temperature ranges.

References

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]

  • Separation of Methyclothiazide Using New Immobilized Column – CHIRALPAK IG - Application Note. Daicel Chiral Technologies. Available from: [Link]

  • Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Phenomenex. Available from: [Link]

  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)
Optimization

Reducing byproducts in the amination of 5-methylpyrazine precursors

Welcome to the Technical Support Center for Pyrazine Functionalization . This portal provides advanced troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine Functionalization . This portal provides advanced troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development professionals working on the amination of 5-methylpyrazine precursors.

The synthesis of 2-amino-5-methylpyrazine is a critical node in the development of various active pharmaceutical ingredients (APIs), including glucokinase activators[1]. However, the electron-deficient nature of the pyrazine ring and the instability of reactive intermediates often lead to complex byproduct profiles.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: What are the primary synthetic routes to 2-amino-5-methylpyrazine, and what are their dominant byproducts? There are two primary industrial and laboratory routes, each with distinct byproduct profiles:

  • The Curtius Rearrangement Route (from 5-methylpyrazine-2-carboxylic acid): This is the most scalable approach. The dominant byproducts are symmetric ureas and unreacted acyl azides.

  • The Buchwald-Hartwig Cross-Coupling Route (from 2-chloro-5-methylpyrazine): This route utilizes palladium catalysis. The dominant byproducts are hydrodehalogenated pyrazines (due to the electron-poor nature of the ring accelerating oxidative addition but stalling reductive elimination) and bis-aminated species [2].

Q2: Why does my Curtius rearrangement route generate massive amounts of insoluble white precipitate (symmetric urea)? Causality: The formation of symmetric urea is a direct consequence of trace moisture in your reaction system. During the Curtius rearrangement, diphenylphosphoryl azide (DPPA) converts the carboxylic acid into an acyl azide, which rearranges upon heating (85–95 °C) into a highly reactive isocyanate. If the Karl Fischer (KF) moisture content of your solvent (typically toluene) is too high, water acts as a competing nucleophile against your intended alcohol (tert-butanol). Water hydrolyzes the isocyanate into a primary amine. This newly formed amine rapidly attacks another molecule of isocyanate, forming a highly stable, insoluble symmetric urea byproduct that drastically reduces your overall yield.

Q3: How can I suppress amide and anhydride byproducts when coupling 2-amino-5-methylpyrazine to downstream scaffolds? Causality: When activating carboxylic acids (e.g., using oxalyl chloride) to couple with 2-amino-5-methylpyrazine, the intermediate acid chlorides are highly prone to forming mixed anhydrides or undesired amides depending on the solvent's polarity and coordination ability. Solution: Transitioning the solvent from traditional N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to Cyclopentyl methyl ether (CPME) has been proven to dramatically suppress these byproducts. CPME provides an optimal steric and dielectric environment that stabilizes the acid chloride while preventing off-target nucleophilic attacks[3].

Section 2: Reaction Pathway Visualization

To effectively troubleshoot, it is vital to understand where the reaction diverges from the intended pathway. The diagram below illustrates the critical juncture at the isocyanate intermediate.

G A 5-Methyl-2-pyrazinecarboxylic acid (Starting Material) B Acyl Azide Intermediate (via DPPA) A->B DPPA, Base Toluene C Isocyanate Intermediate (Curtius Rearrangement) B->C Heat (85-95 °C) -N2 D Boc-Protected Amine (Target Pathway) C->D t-BuOH Nucleophilic Addition F Hydrolysis to Primary Amine (Moisture/H2O) C->F Trace H2O (High KF) E 2-Amino-5-methylpyrazine (Final Product) D->E HCl / CH2Cl2 15-25 °C G Symmetric Urea Byproduct (Side Reaction) F->G + Isocyanate (C) Condensation

Reaction pathway of 5-methylpyrazine-2-carboxylic acid amination and urea byproduct formation.

Section 3: Quantitative Process Optimization

The following table summarizes the impact of critical process parameters on byproduct formation and overall yield, synthesizing data from multikilogram scale-up campaigns[1][3].

Reaction ParameterConditionPrimary ByproductYield / OutcomeMechanistic Causality
Solvent Moisture (KF) High (>0.1%)Symmetric Urea<40% (High Impurity)H₂O hydrolyzes isocyanate to an amine, which rapidly attacks remaining isocyanate.
Solvent Moisture (KF) Low (<0.05%)None (Suppressed)68% (Multikilogram)Isocyanate reacts exclusively with tert-butanol to form the target Boc-amine.
DPPA Equivalents Sub-stoichiometricUnreacted AcidIncomplete ConversionInsufficient azide donor leaves starting material unreacted, complicating purification.
Amidation Solvent THF / DMFAmide & AnhydrideModerate / VariableCompeting nucleophilic attack and mixed anhydride formation during downstream coupling.
Amidation Solvent CPMENone (Suppressed)High Purity (>98%)CPME provides an optimal steric environment to suppress side reactions.

Section 4: Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol for the Scalable Synthesis of 2-Amino-5-methylpyrazine via Curtius Rearrangement incorporates embedded In-Process Controls (IPCs). These IPCs create a self-validating system that prevents the propagation of errors and byproducts[1].

Phase 1: Acyl Azide Formation

  • Preparation: Charge a thoroughly dried, nitrogen-purged reactor with 5-methylpyrazine-2-carboxylic acid (1.0 eq) and anhydrous toluene.

  • Validation Check 1 (Moisture): Pull a sample and measure the Karl Fischer (KF) moisture of the suspension. Do not proceed unless KF < 0.05% . If higher, perform azeotropic distillation to dry the system.

  • Activation: Cool the reactor to 0–5 °C. Slowly add triethylamine (1.2 eq) followed by dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq). Stir for 2 hours.

Phase 2: Curtius Rearrangement & Boc-Protection 4. Rearrangement: Gradually heat the reaction mixture to 85–95 °C. Observe the controlled evolution of nitrogen gas. 5. Validation Check 2 (Spectroscopic IPC): Utilize in situ ReactIR or pull a sample for FTIR analysis. Monitor the disappearance of the azide stretch (~2140 cm⁻¹) and the appearance of the isocyanate stretch (~2260 cm⁻¹). Do not add the nucleophile until the azide peak is undetectable to prevent explosive hazards and unreacted starting material carryover. 6. Trapping: Once the azide is consumed, cool the mixture to 60 °C and add anhydrous tert-butanol (3.0 eq). Stir for 4 hours until the isocyanate is fully consumed, yielding the N-Boc-protected intermediate.

Phase 3: Deprotection & Isolation 7. Solvent Exchange: Concentrate the mixture under vacuum and reconstitute in dichloromethane (CH₂Cl₂). 8. Cleavage: Maintain the temperature at 15–25 °C. Introduce HCl (gas or 4N in dioxane) to cleave the Boc protecting group. 9. Validation Check 3 (Chromatographic IPC): Monitor the deprotection via HPLC. The reaction is complete when the Boc-intermediate area is <1%. 10. Isolation: Neutralize the system with aqueous NaOH/KOH, extract the organic layer, dry, and crystallize the final 2-amino-5-methylpyrazine product.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Chiral Amines: The Case of (R)- and (S)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride

Senior Application Scientist Commentary: To our fellow researchers, scientists, and drug development professionals, this guide addresses the comparative biological activity of the (R) and (S) enantiomers of 1-(5-methylpy...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Commentary:

To our fellow researchers, scientists, and drug development professionals, this guide addresses the comparative biological activity of the (R) and (S) enantiomers of 1-(5-methylpyrazin-2-yl)ethanamine hydrochloride. It is critical to state at the outset that a direct, head-to-head comparison of these specific enantiomers is not available in the current body of peer-reviewed literature. The absence of data is not an endpoint but a starting point for discovery. This guide is therefore structured to provide a robust framework for such an investigation, grounded in the established principles of stereopharmacology. We will outline the rationale, methodologies, and potential implications of chiral activity, using the broader class of pyrazine derivatives as a contextual backdrop. Our objective is to equip you with the scientific rationale and experimental designs necessary to elucidate the distinct biological profiles of these, and other, chiral molecules.

The Principle of Chirality in Drug Action: Why Enantiomers Matter

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, these mirror-image isomers, often exhibit profound differences in their biological activity, a phenomenon known as enantioselectivity. This is because biological systems, composed of chiral proteins, enzymes, and receptors, create a chiral environment. The interaction between a chiral drug and its biological target is analogous to a handshake; a right hand (the receptor) will interact differently with another right hand (the eutomer, or more active enantiomer) than with a left hand (the distomer, or less active enantiomer).

These differences are not merely academic; they can manifest in:

  • Pharmacodynamics: One enantiomer may have high affinity for the target receptor, while the other is inactive or interacts with an entirely different target, potentially leading to off-target effects or toxicity.

  • Pharmacokinetics: Enantiomers can be metabolized at different rates by stereoselective enzymes, such as those in the Cytochrome P450 family, leading to different plasma concentrations and duration of action.

  • Toxicity: The undesired enantiomer may be responsible for the adverse effects of a racemic mixture.

The following diagram illustrates the conceptual workflow for chiral drug development, emphasizing the decision points based on the differential activity of enantiomers.

G cluster_0 Pre-clinical Development cluster_1 Biological Evaluation cluster_2 In Vitro Assays cluster_3 In Vivo Studies Racemic Synthesis Racemic Synthesis Chiral Separation Chiral Separation Racemic Synthesis->Chiral Separation e.g., SFC, Chiral HPLC Enantiomer R Enantiomer R Chiral Separation->Enantiomer R (R)-enantiomer Enantiomer S Enantiomer S Chiral Separation->Enantiomer S (S)-enantiomer In Vitro Assays In Vitro Assays Enantiomer R->In Vitro Assays Enantiomer S->In Vitro Assays Compare Activity Compare Activity In Vitro Assays->Compare Activity Ki, IC50, EC50 Binding Affinity Binding Affinity Functional Activity Functional Activity Toxicity Screening Toxicity Screening Decision Decision Compare Activity->Decision Develop Single Enantiomer Develop Single Enantiomer Decision->Develop Single Enantiomer Develop Racemate Develop Racemate Decision->Develop Racemate Terminate Project Terminate Project Decision->Terminate Project In Vivo Studies In Vivo Studies Develop Single Enantiomer->In Vivo Studies Eutomer selected Develop Racemate->In Vivo Studies Pharmacokinetics Pharmacokinetics Efficacy Models Efficacy Models Toxicology Toxicology

Caption: Conceptual workflow for chiral drug development.

Potential Biological Activities of Pyrazine Derivatives

While data on 1-(5-methylpyrazin-2-yl)ethanamine is scarce, the broader pyrazine and pyrazoline chemical classes have been explored for a range of biological activities. These studies provide a logical starting point for investigating the potential targets of the title compounds.

Biological ActivityTarget Class/MechanismReferences
AntimicrobialInhibition of microbial growth
AnticancerVarious, including kinase inhibition
Anti-inflammatoryInhibition of inflammatory mediators like NO
AntifungalDisruption of fungal cell processes
AntitubercularInhibition of key enzymes in M. tuberculosis

Given this landscape, a primary screening campaign for (R)- and (S)-1-(5-methylpyrazin-2-yl)ethanamine hydrochloride would logically include assays for these activities.

Proposed Experimental Protocols for Enantiomer Comparison

To determine the distinct biological profiles of the (R) and (S) enantiomers, a tiered approach starting with in vitro assays is recommended.

Radioligand Competitive Binding Assay

This assay determines the affinity of each enantiomer for a specific receptor. Assuming a hypothetical target, such as a G-protein coupled receptor (GPCR), based on the amine structure.

Objective: To determine the inhibitory constant (Ki) of each enantiomer for a target receptor.

Protocol:

  • Preparation:

    • Prepare cell membranes expressing the target receptor of interest.

    • Select a suitable radioligand with known high affinity for the receptor.

    • Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and a non-labeled known ligand (positive control).

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes, radioligand, and either a test compound dilution or vehicle.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of the unlabeled positive control.

    • Incubate at a defined temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration inhibiting 50% of specific binding) from the curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines this experimental workflow.

G start Start prep Prepare Reagents: - Cell Membranes (Receptor) - Radioligand ([L]) - Test Compounds (R & S) start->prep plate Plate Assay: Membranes + [L] + Compound prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter to Separate Bound from Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate % Inhibition - Determine IC50 count->analyze calculate Calculate Ki (Cheng-Prusoff) analyze->calculate end End calculate->end

Caption: Workflow for a radioligand competitive binding assay.

Functional Cellular Assay (e.g., cAMP Assay)

If the target is a GPCR, a functional assay is crucial to determine whether the enantiomers act as agonists, antagonists, or inverse agonists.

Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of each enantiomer.

Protocol:

  • Cell Culture: Culture cells expressing the target receptor.

  • Compound Treatment: Treat cells with serial dilutions of each enantiomer. For antagonist evaluation, co-treat with a known agonist.

  • Lysis and Detection: After incubation, lyse the cells and measure the level of the second messenger (e.g., cAMP) using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the response (e.g., cAMP level) against the log concentration of the enantiomer to determine EC50 or IC50 values.

In Vivo Studies

Should significant and stereoselective in vitro activity be identified, in vivo studies in appropriate animal models would be the next logical step to assess pharmacokinetics, efficacy, and toxicology.

Hypothetical Signaling Pathway

Many small molecule amine-containing heterocycles are known to interact with protein kinases. Should one of the 1-(5-methylpyrazin-2-yl)ethanamine enantiomers prove to be a kinase inhibitor, it might modulate a signaling pathway such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor (R)- or (S)-Enantiomer (Hypothetical Inhibitor) Inhibitor->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While direct comparative data for (R)- and (S)-1-(5-methylpyrazin-2-yl)ethanamine hydrochloride is not currently available, the principles of stereopharmacology provide a clear path forward. The significant potential for enantiomers to exhibit different biological activities necessitates their individual evaluation. The experimental frameworks provided in this guide offer a comprehensive strategy to elucidate the unique pharmacological profiles of these and other chiral molecules. Any investigation into this chemical series should begin with the separate evaluation of each enantiomer through a battery of in vitro binding and functional assays, followed by in vivo characterization of the most promising candidate. This rigorous, stereospecific approach is essential for the development of safer and more effective therapeutic agents.

References

  • Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. MDPI. (2018). Available at: [Link]

  • Enantiomers – Knowledge and References. Taylor & Francis. (2021). Available at: [Link]

  • Ogerin | C17H17N5O | CID 56707820. PubChem, NIH. Available at: [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. (2011). Available at: [Link]

  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters. (2019). Available at: [Link]

  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine | Request PDF. ResearchGate. (2019). Available at: [Link]

  • Development of Agents with Biological Activities by Umbelliferone. Encyclopedia.pub. (2023). Available at: [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. (2019). Available at: [Link]

  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)
Comparative

Validation of HPLC methods for (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride enantiomeric excess

Comparative Guide & Validation Protocol: HPLC Determination of Enantiomeric Excess for (R)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride Introduction (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride is a highly va...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide & Validation Protocol: HPLC Determination of Enantiomeric Excess for (R)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride

Introduction

(R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride is a highly valuable chiral building block used in the synthesis of targeted therapeutics. Because the opposite enantiomer, (S)-1-(5-Methylpyrazin-2-yl)ethanamine, can exhibit drastically different pharmacological properties or toxicity, determining the enantiomeric excess (ee) with high precision is a critical quality attribute (CQA).

The Challenge of Chiral Primary Amines

Underivatized primary amines present unique chromatographic challenges. Their strong basicity often leads to secondary interactions with residual silanol groups on the silica support of standard chiral stationary phases (CSPs). This results in severe peak tailing, shifting retention times, and poor resolution. To establish a self-validating and robust analytical method, selecting the correct CSP based on molecular recognition mechanisms is paramount.

Comparative Performance Analysis: Selecting the Optimal CSP

We evaluated three leading chiral column technologies for the separation of 1-(5-Methylpyrazin-2-yl)ethanamine enantiomers: Polysaccharide-based, Cyclofructan-based, and Crown Ether-based CSPs.

Table 1: Quantitative Performance Comparison of CSPs for 1-(5-Methylpyrazin-2-yl)ethanamine

Performance MetricPolysaccharide (e.g., Chiralpak IG)Cyclofructan (e.g., Larihc CF6-P)Crown Ether (e.g., Crownpak CR(+))
Recognition Mechanism Hydrogen bonding, steric fitHydrogen bonding, inclusionHost-guest complexation
Mobile Phase Hexane / EtOH / DEA (90:10:0.1)Acetonitrile / MeOH (90:10)Aqueous HClO₄ (pH 1.5) / MeOH
Resolution ( Rs​ ) 1.32.14.2
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.41.1 (Highly symmetrical)
Analysis Time 25 min12 min15 min
Suitability for ee >99.5% Marginal (Baseline overlap)AcceptableExcellent (Baseline resolved)

Expertise & Causality: As demonstrated in Table 1, the Crown Ether CSP significantly outperforms the alternatives. Why? Polysaccharide columns rely on external hydrogen bonding and require basic additives (like diethylamine) to mask silanol interactions, which degrades column life and still yields poor peak shapes for primary amines . Conversely, Crown Ether CSPs utilize a chiral cavity (e.g., 18-crown-6) that specifically targets primary amines. Under acidic conditions, the amine is protonated to an ammonium ion (-NH₃⁺), which inserts into the crown ether ring, forming three highly directional hydrogen bonds. The adjacent chiral barriers (e.g., tetracarboxylic acid groups) provide strict steric hindrance, leading to exceptional enantiodiscrimination .

Mechanism A Primary Amine (Protonated -NH3+) C Host-Guest Complexation A->C B Crown Ether CSP (Chiral Cavity) B->C D Steric & Dipole Interactions C->D E (R)-Enantiomer (Retained) D->E High Affinity F (S)-Enantiomer (Eluted) D->F Low Affinity

Mechanistic pathway of chiral recognition between primary amines and crown ether CSPs.

Optimized Experimental Methodology

Based on the comparative data, the Crown Ether method is selected. The following protocol describes the optimized parameters.

  • Column: Crownpak CR(+) (5 µm, 4.0 mm x 150 mm).

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5) / Methanol (90:10, v/v).

    • Causality: Perchloric acid is a strong chaotropic acid. It ensures complete protonation of the amine while providing a non-nucleophilic counter-ion (ClO₄⁻) that does not compete with the amine for the crown ether cavity. Methanol acts as an organic modifier to fine-tune retention time.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 10°C.

    • Causality: Host-guest complexation is an enthalpy-driven, exothermic process. Lowering the column temperature decreases the entropic penalty, significantly increasing the binding constant and maximizing chiral resolution.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step-by-Step Validation Protocol (ICH Q2(R2) Aligned)

To ensure this method is a self-validating system fit for pharmaceutical quality control, it must be validated according to the .

Validation S1 1. Specificity (Blank, Racemate, Spiked) S2 2. Linearity & Range (0.05% to 150% of Spec) S1->S2 S3 3. Accuracy & Precision (Recovery & RSD%) S2->S3 S4 4. LOD / LOQ (S/N Ratio Assessment) S3->S4 S5 5. Robustness (Temp, Flow, pH variations) S4->S5

Step-by-step ICH Q2(R2) validation workflow for enantiomeric excess determination.

Step 1: Specificity

  • Procedure: Inject the diluent (blank), a standard of the pure (R)-enantiomer, a standard of the (S)-enantiomer, and a racemic mixture.

  • Acceptance Criteria: The blank must show no interfering peaks at the retention times of either enantiomer. The resolution ( Rs​ ) between the (S) and (R) peaks in the racemate must be ≥ 2.0.

Step 2: Linearity and Range

  • Procedure: Prepare a minimum of five calibration standards of the (S)-enantiomer impurity ranging from the Reporting Threshold (e.g., 0.05%) up to 150% of the specification limit (e.g., 0.15%).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept must be ≤ 5% of the target concentration response.

Step 3: Accuracy (Recovery)

  • Procedure: Prepare sample matrices of the (R)-API spiked with known amounts of the (S)-enantiomer at three distinct levels: 50%, 100%, and 150% of the specification limit. Prepare three replicates per level.

  • Acceptance Criteria: The mean recovery of the spiked (S)-enantiomer must fall between 90.0% and 110.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Procedure: For repeatability, inject six independent sample preparations of the (R)-API spiked with the (S)-enantiomer at the 100% specification limit. For intermediate precision, repeat the study on a different day, with a different analyst, using a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the (S)-enantiomer peak area must be ≤ 5.0% for both repeatability and intermediate precision.

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Dilute the (S)-enantiomer standard sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at an S/N ratio of ≥ 3:1. LOQ is established at an S/N ratio of ≥ 10:1. The LOQ must be equal to or lower than the reporting threshold.

Step 6: Robustness

  • Procedure: Deliberately introduce minor variations to the optimized method parameters to test the system's resilience. Variables include:

    • Column Temperature: 10°C ± 2°C

    • Flow Rate: 0.8 mL/min ± 0.1 mL/min

    • Mobile Phase pH: 1.5 ± 0.1

  • Acceptance Criteria: Under all varied conditions, the resolution ( Rs​ ) between the enantiomers must remain ≥ 2.0, proving the method is robust for routine laboratory deployment.

Conclusion

For the determination of enantiomeric excess in (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride, Crown Ether-based CSPs provide vastly superior chromatographic performance compared to polysaccharide or cyclofructan alternatives. By leveraging host-guest complexation thermodynamics and adhering to a rigorous ICH Q2(R2) validation framework, analysts can ensure highly accurate, reproducible, and compliant quantification of chiral impurities.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. Available at:[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules (MDPI). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Validation

(r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride compared to other pyrazine building blocks

Strategic Evaluation of (R)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride in Drug Discovery 1. The Privileged Role of Pyrazine Scaffolds Nitrogen-containing heterocycles are foundational to modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Evaluation of (R)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride in Drug Discovery

1. The Privileged Role of Pyrazine Scaffolds Nitrogen-containing heterocycles are foundational to modern medicinal chemistry, featuring in over 80% of small-molecule drugs approved by the FDA in the last decade[1]. Among these, the pyrazine ring is a highly privileged bioisostere for benzene and pyridine. It offers improved aqueous solubility, favorable metabolic stability, and acts as a critical hydrogen-bond acceptor, particularly within the hinge region of kinase targets[2]. Notable FDA-approved drugs leveraging the pyrazine core include the proteasome inhibitor bortezomib and the antiviral favipiravir[3].

However, as drug targets become increasingly complex, flat heteroaromatic rings are often insufficient. The incorporation of sp3-hybridized carbon centers and stereospecific vectors is required to navigate complex chiral binding pockets. This is where (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride emerges as a superior building block compared to traditional, planar pyrazine derivatives.

2. Structural and Mechanistic Comparison To understand the specific advantages of (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride, we must objectively compare its structural components against alternative pyrazine building blocks commonly used in hit-to-lead optimization.

  • Versus 2-Aminopyrazine (Direct Ring Attachment): In 2-aminopyrazine, the primary amine is directly attached to the electron-deficient pyrazine ring. This significantly reduces its basicity (pKa ~1.2) and nucleophilicity, making standard amide coupling reactions sluggish and low-yielding. In contrast, the ethyl linker in (R)-1-(5-Methylpyrazin-2-yl)ethanamine isolates the amine from the ring's electron-withdrawing effect, restoring standard aliphatic amine nucleophilicity (pKa ~9.5) and enabling rapid, high-yielding couplings under mild conditions.

  • Versus Non-Chiral 1-(Pyrazin-2-yl)ethanamine: While the unsubstituted analog provides the same nucleophilic advantage, it lacks the 5-methyl group. The addition of the methyl group at the C5 position serves two critical functions:

    • Metabolic Stability: It blocks a primary site of cytochrome P450-mediated oxidation, enhancing the pharmacokinetic half-life of the resulting drug candidate.

    • Hydrophobic Interactions: The methyl group provides a localized lipophilic bump that can engage in Van der Waals interactions within tight hydrophobic sub-pockets of target proteins[2].

  • The Role of the (R)-Enantiomer and Hydrochloride Salt: Biological targets are inherently chiral, and drug-receptor interactions require a strict match of chirality[4]. The (R)-methyl configuration directs the pyrazine core into specific spatial orientations. Furthermore, the hydrochloride salt form is crucial for shelf stability, preventing the free base from degrading via atmospheric CO2 absorption (carbamate formation) and ambient oxidation.

3. Quantitative Performance Data The following table summarizes the comparative physicochemical and experimental metrics of these building blocks in a standard drug discovery workflow.

Building BlockAmine pKa (Calc.)Relative NucleophilicityC5 Metabolic LiabilityTypical Amidation Yield*Enantiomeric Purity (ee)
(R)-1-(5-Methylpyrazin-2-yl)ethanamine HCl ~9.5HighLow (Blocked by Methyl)>85%>99% (Stable)
2-Aminopyrazine ~1.2LowModerate<40% (Requires heat)N/A
1-(Pyrazin-2-yl)ethanamine ~9.2HighHigh (Unsubstituted)>80%Racemic

*Yields based on standard HATU/DIPEA coupling with a generic aliphatic carboxylic acid at room temperature.

4. Visualizing the Mechanistic Advantage

BindingModel Target Kinase Hinge Region (Target Protein) HBA Pyrazine Nitrogen (H-Bond Acceptor) HBA->Target  H-Bonding   Outcome Enhanced Binding Affinity & Selectivity HBA->Outcome ChiralCenter (R)-Ethylamine Linker (Stereospecific Vector) ChiralCenter->Target  Spatial Fit   ChiralCenter->Outcome Methyl 5-Methyl Group (Hydrophobic Pocket) Methyl->Target  Van der Waals   Methyl->Outcome

Mechanistic binding model of (R)-1-(5-Methylpyrazin-2-yl)ethanamine within a kinase active site.

5. Experimental Protocol: Stereoretentive Amide Coupling To maintain the scientific integrity of the chiral center while maximizing yield, the following self-validating protocol utilizes HATU as the coupling reagent. The causality behind these choices is critical: HATU provides rapid activation, minimizing the time the activated acid spends in a potentially epimerizable state, while DIPEA acts as a non-nucleophilic base to prevent side reactions.

Materials:

  • Carboxylic acid building block (1.0 eq)

  • (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) followed by DIPEA (1.5 eq). Stir for 15 minutes. Causality: Pre-activation at 0 °C prevents thermal degradation of the active ester and suppresses racemization of the acid.

  • Amine Free-Basing & Coupling: In a separate vial, suspend (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq) to liberate the free base. Causality: 1.0 eq of DIPEA is strictly consumed to neutralize the HCl salt, ensuring the amine is nucleophilic. Transfer this mixture dropwise to the activated acid solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS. Complete conversion is typically observed within 2–4 hours.

  • Quench and Extraction: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to neutralize and remove acidic byproducts), water, and brine (to remove DMF). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validate the structural integrity via 1H/13C NMR and high-resolution mass spectrometry (HRMS).

  • Chiral Validation (Critical Step): Analyze the purified product using Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to confirm >99% enantiomeric excess (ee) retention[4]. This creates a self-validating loop ensuring the protocol did not compromise the building block's stereochemistry.

Workflow Step1 Step 1: Activation Carboxylic Acid + HATU/DIPEA (DMF, 0°C, 15 min) Step2 Step 2: Coupling Add (R)-1-(5-Methylpyrazin-2-yl)ethanamine HCl (Warm to RT, 2-4 h) Step1->Step2 Step3 Step 3: Quench & Extract NaHCO3 (aq) / EtOAc (Phase Separation) Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Silica, Hex/EtOAc) Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for stereoretentive amide coupling using the chiral pyrazine building block.

6. Conclusion When designing small-molecule therapeutics, the choice of building block dictates both synthetic feasibility and ultimate pharmacological success. (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride offers a distinct advantage over simpler pyrazines by combining the hydrogen-bonding capacity of the pyrazine core with the metabolic stability of a C5-methyl group and the precise spatial vectorization of a chiral ethylamine linker. For drug development professionals targeting complex kinase or protease active sites, integrating this specific scaffold can significantly accelerate hit-to-lead optimization.

References

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications.[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.[Link]

Comparative

Spectroscopic and Chromatographic Validation of (R)-1-(5-Methylpyrazin-2-yl)ethanamine Hydrochloride Purity: A Comparative Guide

Executive Summary The synthesis and validation of chiral amine building blocks, such as (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride, are critical bottlenecks in modern drug development. As a nitrogen-rich hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and validation of chiral amine building blocks, such as (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride, are critical bottlenecks in modern drug development. As a nitrogen-rich heteroaromatic chiral center, this compound is highly susceptible to racemization under harsh synthetic conditions. According to the ICH Q6A guidelines, rigorous control of enantiomeric impurities is mandatory for chiral new drug substances to ensure safety and efficacy[1].

This guide provides a comprehensive, objective comparison of the analytical methodologies used to validate both the chemical and stereochemical purity of this specific compound. By synthesizing technical accuracy with field-proven insights, we offer actionable, self-validating protocols for analytical scientists.

Section 1: Chemical Purity Validation

Before enantiomeric excess (ee%) can be accurately determined, the bulk chemical purity of the synthesized product must be established. The synergistic use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is required to confirm the structure and identify synthetic byproducts[2].

Methodological Comparison: NMR vs. LC-MS
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Because the target compound is a hydrochloride salt, LC-MS with Electrospray Ionization (ESI+) is the superior choice over GC-MS. Causality: GC-MS requires free-basing the sample prior to injection and exposes the primary amine to high injector temperatures, risking thermal degradation. LC-MS allows for the direct analysis of the salt in a buffered aqueous/organic mobile phase, preserving molecular integrity.

  • Multi-nuclear NMR ( 1 H, 13 C): Provides definitive structural connectivity. 1D 1 H NMR confirms the proton framework, while 2D techniques (HSQC, HMBC) unambiguously assign the pyrazine ring protons and confirm the position of the methyl group.

Table 1: Key Spectroscopic Signatures of (R)-1-(5-Methylpyrazin-2-yl)ethanamine HCl
Analytical TechniqueSignal / Chemical ShiftMultiplicity & AssignmentStructural Significance
1 H NMR (D 2​ O) 8.52 ppms, 1H (Pyrazine Ar-H)Confirms heteroaromatic core
1 H NMR (D 2​ O) 8.45 ppms, 1H (Pyrazine Ar-H)Confirms heteroaromatic core
1 H NMR (D 2​ O) 4.65 ppmq, 1H (CH-NH 3+​ )Identifies the chiral center
1 H NMR (D 2​ O) 2.55 ppms, 3H (Ar-CH 3​ )Confirms pyrazine methylation
1 H NMR (D 2​ O) 1.60 ppmd, 3H (CH-CH 3​ )Confirms ethylamine side chain
LC-MS (ESI+) m/z 138.1[M+H] + Confirms molecular weight of the free base

Section 2: Enantiomeric Purity Validation

Determining the enantiomeric excess (ee%) of (R)-1-(5-Methylpyrazin-2-yl)ethanamine is the most challenging analytical step. We compare three primary techniques to establish stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) - The Gold Standard

Analytical HPLC is routinely used to verify the purity of chiral assemblies and monomers[3]. It utilizes a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to form transient diastereomeric complexes with the enantiomers.

  • Causality for Experimental Choice: We mandate the use of a basic additive (0.1% diethylamine) in the mobile phase. Without this, the protonated primary amine interacts strongly with residual silanols on the silica support, causing severe peak tailing that artificially inflates the integration area of the minor (S)-enantiomer.

NMR Spectroscopy via Mosher's Amide Derivatization

This method involves reacting the amine with a chiral derivatizing agent, (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl), to form stable diastereomers.

  • Causality for Experimental Choice: While 1 H NMR can show distinct shifts for the diastereomeric methyl doublets, 19 F NMR is strictly preferred. The trifluoromethyl group resides in a spectral region completely free of background signals, providing a superior signal-to-noise ratio for quantifying trace impurities. However, kinetic resolution during derivatization can skew the apparent ee% if the reaction does not reach 100% conversion.

Polarimetry (Specific Rotation)

Measures the bulk optical rotation of the sample.

  • Causality for Experimental Choice: While rapid, polarimetry is highly sensitive to trace, highly-rotating impurities and concentration errors. It is not a self-validating method for precise ee% quantification and should only be used as a secondary identity test.

Table 2: Comparative Performance for Enantiomeric Excess (ee%) Determination
Analytical MethodAccuracy / PrecisionLimit of Detection (LOD)Matrix InterferenceCost & Throughput
Chiral HPLC Excellent (Direct measurement)< 0.1% (S)-enantiomerLow (Chromatographic separation)High setup cost, High throughput
19 F Mosher's NMR Good (Indirect measurement)~1.0% (S)-enantiomerMedium (Requires complete derivatization)Moderate cost, Low throughput
Polarimetry Poor (Bulk property)> 5.0% (S)-enantiomerHigh (Sensitive to chiral impurities)Low cost, High throughput

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Chiral HPLC Determination of Enantiomeric Excess

A self-validating system requires injecting a racemic standard prior to the sample to prove baseline resolution (Rs > 1.5).

  • Sample Preparation: Dissolve 2.0 mg of the amine hydrochloride in 1.0 mL of LC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Equip the system with a Chiralpak IG column (250 mm × 4.6 mm, 5 µm) or an equivalent immobilized polysaccharide chiral stationary phase.

  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Degas ultrasonically for 15 minutes.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column oven temperature to 25 °C, and UV detection at 254 nm (optimal for the pyrazine chromophore).

  • Validation & Execution: Inject 10 µL of the racemic standard. Verify that the resolution factor (Rs) between the (R) and (S) peaks is > 1.5. Inject the (R)-enantiomer sample. Calculate ee% using the area normalization method: ee% =[(Area R - Area S) / (Area R + Area S)] × 100.

Protocol 2: Mosher's Amide Derivatization for 19 F NMR Analysis

This protocol provides orthogonal confirmation of enantiomeric purity.

  • Freebasing the Salt: Suspend 10 mg of (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride in 1 mL of anhydrous dichloromethane (DCM). Add 20 µL of triethylamine (Et 3​ N) to liberate the free amine.

  • Derivatization: Add 15 mg of (S)-MTPA-Cl to the solution. Stir at room temperature for 2 hours under an inert argon atmosphere to prevent moisture degradation of the acid chloride.

  • Reaction Quenching: Add 100 µL of methanol to quench any unreacted (S)-MTPA-Cl. Evaporate the solvent under a gentle stream of nitrogen.

  • NMR Acquisition: Dissolve the crude residue in 0.6 mL of CDCl 3​ . Acquire a 19 F NMR spectrum with proton decoupling ( 19 F{ 1 H}) using a minimum of 128 scans.

  • Data Interpretation: Integrate the distinct CF 3​ singlets corresponding to the (R,S) and (S,S) diastereomers. Causality: We analyze the crude reaction mixture rather than a purified product to prevent the accidental enrichment of one diastereomer during silica gel chromatography, which would invalidate the ee% measurement.

Section 4: Analytical Workflows and Pathways

AnalyticalWorkflow Start Synthesized (R)-1-(5-Methylpyrazin-2-yl) ethanamine HCl ChemPurity Chemical Purity Assessment (LC-MS & 1H/13C NMR) Start->ChemPurity PassChem Chemical Purity > 99.0%? ChemPurity->PassChem Purify Purification Workflow (Recrystallization / Prep-HPLC) PassChem->Purify No ChiralPurity Enantiomeric Purity Assessment (Chiral HPLC & 19F NMR) PassChem->ChiralPurity Yes Purify->ChemPurity PassChiral Enantiomeric Excess (ee) > 99.5%? ChiralPurity->PassChiral PassChiral->Purify No Validated Validated API Intermediate Ready for Downstream Synthesis PassChiral->Validated Yes

Analytical workflow for the chemical and enantiomeric validation of chiral amine intermediates.

MosherDerivatization Amine (R)-Amine HCl Analyte Base Freebasing (Et3N / DCM) Amine->Base Reaction Nucleophilic Acyl Substitution Base->Reaction Reagent (S)-MTPA-Cl Derivatizing Agent Reagent->Reaction Diastereomer (R,S)-Diastereomeric Mosher Amide Reaction->Diastereomer NMR 19F / 1H NMR Quantification Diastereomer->NMR

Reaction pathway for Mosher's acid derivatization enabling NMR-based chiral purity quantification.

References[2] Title: A Comparative Guide to the Validation of 1-Amino-2-butanol Synthesis

Source: Benchchem URL:[1] Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[3] Title: Divergent Self-Assembly Pathways to Hierarchically Organized Networks of Isopeptide-Modified Discotics under Kinetic Control Source: ACS Nano URL:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride

For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for the proper disposal of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride, a specialized amine compound. By adhering to these procedures, you can ensure the safety of your laboratory personnel, maintain regulatory compliance, and minimize environmental impact.

While a specific Safety Data Sheet (SDS) for (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride was not located, this guide is built upon the established safety profiles of structurally analogous pyrazine and amine compounds. The procedures outlined here are grounded in the principles of chemical safety and regulatory compliance, reflecting a conservative approach to handling and disposal.

I. Hazard Identification and Risk Assessment

(r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride and similar amine compounds are typically associated with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation : Can cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory irritation.[1][2][3][4]

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.

II. Personal Protective Equipment (PPE)

To mitigate the risks associated with handling (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[3]
Body Protection A lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection A respirator may be necessary if handling large quantities or if there is a risk of aerosol formation.[1]
III. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination:

  • Evacuate and Ventilate : If the spill is significant, evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment : For liquid spills, use an inert absorbent material like sand or diatomaceous earth to contain the substance.[5] Do not use combustible materials such as paper towels to absorb flammable substances.

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for hazardous waste.[2]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

IV. Disposal Protocol

The disposal of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride must be carried out in strict accordance with local, state, and federal regulations.[6] The following step-by-step process provides a framework for compliant disposal:

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[7]

  • Do Not Mix : Never mix (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride waste with incompatible materials. At a minimum, amines should be stored separately from acids, oxidizers, and cyanides.[7]

  • Dedicated Container : Use a dedicated, clearly labeled waste container for this specific chemical waste stream.[8]

Step 2: Containerization and Labeling

  • Compatible Containers : Waste must be stored in containers made of a compatible material. High-density polyethylene (HDPE) containers are generally suitable for amine waste.

  • Secure Closure : Ensure the waste container is always tightly sealed, except when adding waste.[7]

  • Accurate Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "(r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]

Step 3: On-Site Accumulation

  • Satellite Accumulation Areas (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Licensed Disposal Vendor : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10]

  • Manifesting : For off-site transportation, the waste must be accompanied by a hazardous waste manifest to track it from generation to its final disposal facility.[6][11]

Prohibited Disposal Methods

  • Drain Disposal : Under no circumstances should (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride or its solutions be poured down the drain.[10] This can lead to harmful reactions in the drainage system and contaminate waterways.

  • Regular Trash : This chemical is not suitable for disposal in regular municipal waste.

V. Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper disposal of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride.

A Waste Generation (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride B Is the waste mixed with other chemicals? A->B C Segregate and treat as mixed hazardous waste. Follow institutional guidelines. B->C Yes D Containerize in a dedicated, labeled container. B->D No E Store in a designated Satellite Accumulation Area (SAA). D->E F Contact EHS or licensed waste contractor for disposal. E->F G End: Proper Disposal F->G

Caption: Decision workflow for the disposal of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride.

VI. Conclusion

The responsible disposal of (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific waste disposal policies to ensure full adherence to all applicable regulations.

References

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • Angene Chemical. 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride Safety Data Sheet. [Link]

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Sources

Handling

Advanced Laboratory Safety and Handling Guide: (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride

As a chiral building block and active pharmaceutical ingredient (API) intermediate, (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride (CAS: 1147379-19-8) requires stringent handling protocols. Standard laboratory safe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block and active pharmaceutical ingredient (API) intermediate, (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride (CAS: 1147379-19-8) requires stringent handling protocols. Standard laboratory safety measures are often insufficient for amine hydrochloride salts due to their unique physical chemistry.

This guide provides drug development professionals and researchers with field-proven, self-validating methodologies for the safe handling, weighing, and disposal of this compound, ensuring both operator safety and experimental integrity.

Hazard Assessment & Mechanistic Rationale

To effectively protect yourself, you must understand why this specific compound is hazardous. The risks associated with (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride stem from its molecular structure and salt form:

  • Mucosal Irritation via Dissolution: As a hydrochloride salt, this compound is highly water-soluble. If airborne dust is inhaled or contacts the eyes, it rapidly dissolves in physiological moisture (mucous membranes, sweat). This dissolution can cause localized pH shifts, leading to acute irritation and potential tissue damage.

  • Triboelectric Charging (Static "Jump"): Amine hydrochlorides are notoriously prone to static charge accumulation during shipping and handling. When manipulated with standard metal spatulas, the powder can forcefully repel from the tool, aerosolizing into the breathing zone and contaminating the workspace.

  • Solvent-Mediated Dermal Penetration: While the salt form limits dermal absorption in its dry state, the pyrazine ring confers lipophilicity. If the powder is handled concurrently with penetrating organic solvents (e.g., DMSO, DMF, or DCM), the risk of the compound crossing the dermal barrier increases exponentially.

Personal Protective Equipment (PPE) Matrix

A robust PPE strategy is your last line of defense. The following matrix outlines the required equipment and the mechanistic rationale behind each selection based on OSHA standard 1910.132 [1].

PPE CategoryRequired EquipmentCausality & Field-Proven Rationale
Hands Double-layered Nitrile Gloves (≥5 mil)Nitrile provides excellent resistance to incidental powder contact. Double gloving is mandatory: if the outer glove becomes contaminated with powder, it can be safely doffed inside the fume hood, preventing the spread of the API to the broader lab environment. Latex must be avoided as it degrades rapidly if exposed to co-solvents.
Eye/Face Indirect-Vented Safety GogglesStandard safety glasses leave the orbital area exposed to aerosolized dust. Indirect-vented goggles prevent fine particulates from bypassing the lenses while mitigating fogging.
Body Disposable Tyvek Suit or Fluid-Resistant Lab CoatWoven cotton lab coats can trap fine hydrochloride dust in their fibers, leading to chronic secondary exposure. A fluid-resistant or disposable Tyvek barrier prevents particulate embedding.
Respiratory N95/P100 Respirator (If outside containment)While handling should strictly occur within a ventilated enclosure, a P100 respirator is required during spill clean-up to filter out >99.9% of airborne crystalline particulates.

Operational Workflows: Safe Weighing and Transfer

The most common point of exposure to (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride occurs during weighing. The following self-validating protocol ensures containment.

Step-by-Step Weighing Methodology
  • Validate Containment: Before opening the chemical container, verify that the chemical fume hood or localized exhaust ventilation (LEV) is operational. Self-Validation: Hold a Kimwipe near the sash opening; it should pull inward, confirming a face velocity of >100 feet per minute (fpm).

  • Establish the Workspace: Line the balance area with a disposable anti-static weighing mat.

  • Mitigate Static Charge: Pass an anti-static ionizer (e.g., Zerostat gun) over the balance, the weighing boat, and the sealed chemical bottle. This neutralizes the triboelectric charge, preventing the powder from aerosolizing.

  • Execute Transfer: Using a static-dissipative micro-spatula, carefully transfer the required mass.

  • Seal Before Removal: Transfer the weighed powder into your reaction vial and cap it while still inside the hood. Never transport an open container of an API intermediate across the laboratory.

  • Decontaminate: Wipe down the spatula, balance, and hood surface with a damp cloth (70% Isopropanol/30% Water) to capture any trace dust.

WeighingWorkflow Start Initiate Weighing Protocol PPE Don Required PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood / LEV Face Velocity >100 fpm PPE->Hood Static Use Anti-Static Ionizer (Mitigate powder dispersion) Hood->Static Weigh Weigh (R)-1-(5-Methylpyrazin-2-yl) ethanamine HCl Static->Weigh Transfer Transfer to Sealed Vial Before Removing from Hood Weigh->Transfer Clean Decontaminate Balance (70% IPA / Water) Transfer->Clean

Caption: Workflow for the safe weighing and transfer of static-prone amine hydrochloride salts.

Spill Response & Waste Disposal Plans

Accidental releases require immediate, calculated action to prevent inhalation exposure [2].

Immediate Spill Response Protocol
  • Never Dry Sweep: Sweeping with a brush introduces mechanical energy that will instantly aerosolize the fine hydrochloride powder. Once airborne, these particulates can bypass standard surgical masks.

  • Wet Wiping Technique: Gently cover the spill with absorbent paper towels. Carefully pour a neutralizing solvent (water or 70% IPA) over the towels to dissolve and trap the powder.

  • Containment: Fold the wet towels inward, trapping the chemical, and place them directly into a sealable hazardous waste bag.

SpillResponse Spill Accidental Powder Spill Assess Assess Spill Size & Location Spill->Assess Small Small Spill (<50g) Inside Containment Assess->Small Large Large Spill (>50g) or Outside Containment Assess->Large Wipe Wipe with Damp Absorbent (Avoid Dry Sweeping) Small->Wipe Evac Evacuate Area & Notify EHS Immediately Large->Evac Bag Place in Hazardous Waste Bag Wipe->Bag Wash Wash Surface with Soap and Water Bag->Wash

Caption: Decision tree and immediate response protocol for accidental powder spills.

Waste Disposal Plan

Due to its status as a biologically active pharmaceutical intermediate, (R)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride must be managed under strict chemical hygiene standards [3].

  • Solid Waste: All contaminated consumables (gloves, weighing boats, Kimwipes) must be placed in double-lined, clearly labeled hazardous waste containers destined for high-temperature incineration.

  • Liquid Waste Segregation: Aqueous or organic waste containing this compound must be kept strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides). The primary amine functionality can undergo violent, exothermic oxidation if mixed improperly.

  • Sink Disposal Prohibition: Under no circumstances should solutions containing this compound be disposed of down the drain, as API intermediates pose significant risks to aquatic toxicity and municipal water treatment systems.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Control Banding: Safe Handling of Hazardous Drugs and Chemicals." Centers for Disease Control and Prevention. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

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